Mestranol
Overview
Description
Mestranol is a synthetic estrogen medication that has been widely used in oral contraceptives and hormone replacement therapy. It was first discovered in 1956 and introduced for medical use in 1957 . This compound is a prodrug of ethinylestradiol, meaning it is converted into the active form, ethinylestradiol, in the body . This compound has played a significant role in the development of birth control pills and continues to be used in some formulations today .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mestranol is synthesized through the methylation of ethinylestradiol. The process involves the reaction of ethinylestradiol with methyl iodide in the presence of a base such as potassium carbonate . The reaction typically takes place in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Mestranol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form ethinylestradiol, its active form.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly involving the methoxy group at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as methyl iodide and bases like potassium carbonate are used for methylation reactions.
Major Products:
Ethinylestradiol: The primary product formed from the oxidation of this compound.
Substituted Derivatives: Various substituted derivatives can be formed depending on the specific reagents and conditions used.
Scientific Research Applications
Mestranol has been extensively studied and utilized in various scientific fields:
Mechanism of Action
Mestranol is a prodrug that is converted into ethinylestradiol in the liver through demethylation . Ethinylestradiol then binds to estrogen receptors in target cells, including those in the female reproductive tract, mammary glands, hypothalamus, and pituitary gland . This binding activates the estrogen receptors, leading to the regulation of gene expression and modulation of various physiological processes .
Comparison with Similar Compounds
Ethinylestradiol: The active form of mestranol and a widely used estrogen in oral contraceptives.
Estradiol: A natural estrogen hormone with similar biological activity but different pharmacokinetics.
Norethindrone: A progestin often combined with this compound in contraceptive formulations.
Uniqueness of this compound: this compound’s uniqueness lies in its role as a prodrug of ethinylestradiol, providing a controlled release of the active hormone in the body . This property has made it a valuable component in the development of oral contraceptives and hormone therapies .
Properties
CAS No. |
72-33-3 |
---|---|
Molecular Formula |
C21H26O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(13S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H26O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h1,6,8,13,17-19,22H,5,7,9-12H2,2-3H3/t17?,18?,19?,20-,21-/m0/s1 |
InChI Key |
IMSSROKUHAOUJS-VYJKVFMHSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC |
SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC |
Appearance |
Solid powder |
Color/Form |
Crystals from methanol or acetone |
melting_point |
151 °C 150.5 °C 302.9 |
72-33-3 | |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
The shelf life of Norinyl-1 tablets is 5 years. |
solubility |
In double-distilled water, 0.32 mg/L Soluble in ethanol, ether, chloroform, dioxane, acetone. Slightly soluble in methanol. Practically insoluble in water. 3.77e-03 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
19-Norpregna-1,3,5(10)-trien-20-yn-17-ol, 3-methoxy-, (17alpha)- Ethinyl Estradiol 3 Methyl Ether Ethinyl Estradiol 3-Methyl Ether Mestranol |
vapor_pressure |
9.75x10-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.